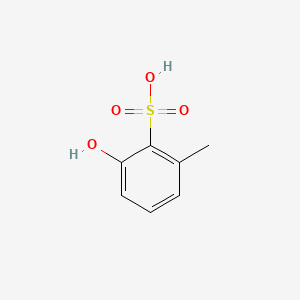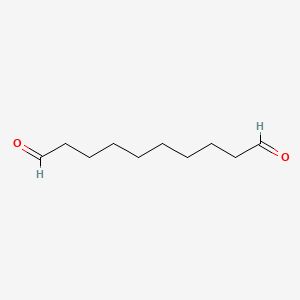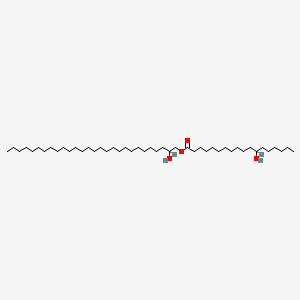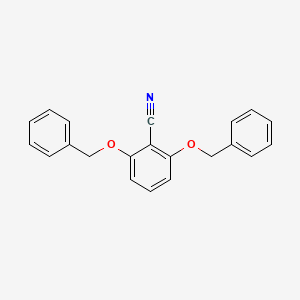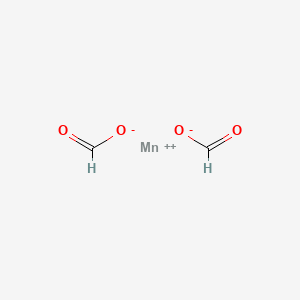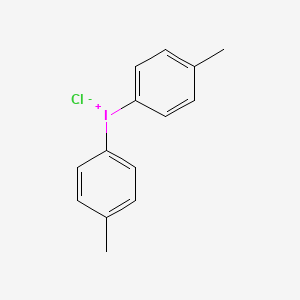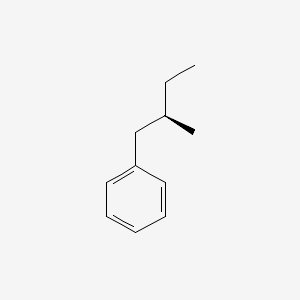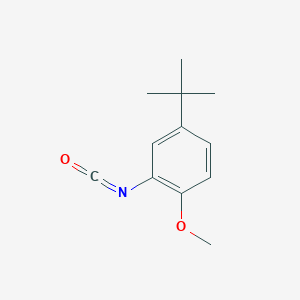
5-tert-Butyl-2-methoxyphenyl isocyanate
Overview
Description
5-tert-Butyl-2-methoxyphenyl isocyanate, also known as tert-butyl isocyanate, is an organic compound with the molecular formula C12H15NO2 . It is one of the important building blocks in organic synthesis and is widely used in various fields of research and industry.
Synthesis Analysis
Tert-Butyl isocyanate can be synthesized by reacting tert-butyl alcohol with phosgene in the presence of a base such as triethylamine.Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula (CH3)3CC6H3(OCH3)NCO . The molecular weight of the compound is 205.25 .Chemical Reactions Analysis
Tert-Butyl isocyanate undergoes [2+2] cycloaddition reaction with phosphagermaallene to yield 1-oxa-2-germacyclobutane. It also undergoes cycladdition reaction with molybdenum dioxo bis (aryloxide) complex to form novel 16-electron molybdenum oxo-imido bis (aryloxide) complex .Physical And Chemical Properties Analysis
This compound has a refractive index of 1.5240 . It has a boiling point of 258-259 °C and a density of 1.037 g/mL at 25 °C .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Catalytic Asymmetric Reactions : A study by Denmark and Fan (2003) reported the first catalytic, enantioselective alpha-additions of isocyanides to aldehydes, demonstrating the utility of tert-butyl isocyanide in producing high yields and excellent enantioselectivities for a range of aldehydes. This research outlines the potential of 5-tert-Butyl-2-methoxyphenyl isocyanate in synthesizing asymmetric compounds with significant implications for pharmaceutical synthesis and material science (Denmark & Fan, 2003).
Synthesis of Silylene-Isocyanide Complexes : Takeda et al. (2003) synthesized the first stable silylene-isocyanide complexes, showcasing the reaction of isocyanides with kinetically stabilized disilenes. Their findings highlight the potential of isocyanate derivatives in creating novel compounds with unique properties, which could have applications in materials science and catalysis (Takeda et al., 2003).
Material Science and Polymer Chemistry
Block Copolymers Synthesis : Wu et al. (2012) developed block copolymers comprised of poly(3-hexylthiophene) and various poly(isocyanide)s through sequential living polymerizations. This study demonstrates the versatility of isocyanide chemistry in creating block copolymers with potential applications in nanotechnology and materials science (Wu et al., 2012).
Thermally Cleavable Imine Base/Isocyanate Adducts : Polenz et al. (2014) introduced thermally cleavable imine base/isocyanate adducts and oligomers as initiators for radical homo- and copolymerization. Their research offers insights into the development of novel polymerization initiators and the synthesis of polymers with tunable properties, underlining the role of isocyanate derivatives in polymer chemistry (Polenz et al., 2014).
Mechanism of Action
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
5-tert-Butyl-2-methoxyphenyl isocyanate, like other isocyanates, reacts with compounds containing active hydrogen atoms. This reaction typically results in the formation of a urethane linkage
Biochemical Pathways
Isocyanates are generally involved in the formation of urethane linkages, which can have various downstream effects depending on the specific biological context .
Pharmacokinetics
The compound’s boiling point is 258-259 °c (lit) and its density is 1037 g/mL at 25 °C (lit) . These properties may influence its bioavailability.
Result of Action
The formation of urethane linkages can have various effects depending on the specific biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group . .
properties
IUPAC Name |
4-tert-butyl-2-isocyanato-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)9-5-6-11(15-4)10(7-9)13-8-14/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSNUSBTYTUZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405569 | |
| Record name | 5-tert-Butyl-2-methoxyphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
284462-77-7 | |
| Record name | 5-tert-Butyl-2-methoxyphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-Butyl-2-methoxyphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



